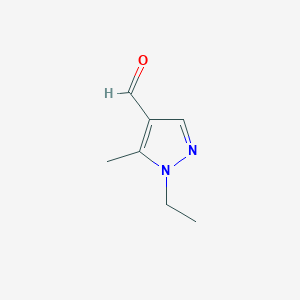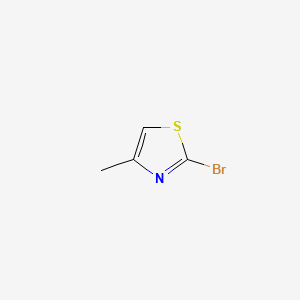
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives can be achieved through various synthetic routes. One common method involves the Vilsmeier reaction, a formylation process that introduces an aldehyde group into the pyrazole ring, leading to the formation of 1-ethylpyrazole-4-carbaldehydes (Potapov, Khlebnikov, & Ogorodnikov, 2006). This method is versatile and has been used to synthesize various pyrazole-containing aldehydes, including Schiff bases derived from reactions with primary amines.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, has been extensively studied using techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the conformational relationship between different functional groups. For example, the crystal structure analysis of related pyrazole compounds shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, indicating a significant degree of conjugation that can affect the compound's reactivity and properties (Xu & Shi, 2011).
Chemical Reactions and Properties
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde participates in a variety of chemical reactions, owing to the reactive nature of the aldehyde group. It can undergo nucleophilic addition reactions with primary amines to form Schiff bases, a process that is foundational in synthesizing a wide range of compounds with potential biological activities. The versatility of this compound is further illustrated by its use in the synthesis of bicyclic heteroaryl carboxyaldehydes, demonstrating its utility as a key intermediate in complex organic syntheses (Nikitenko et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Biological Investigation
Pyrazole-appended quinolinyl chalcones, which include compounds derived from 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized using Claisen–Schmidt condensation. These compounds demonstrate promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Crystal Structure Analysis
The crystal structure of a compound related to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde was determined, providing insight into the structural properties of similar pyrazole derivatives (Xu & Shi, 2011).
Antimicrobial and Antioxidant Potential
A series of 1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their anti-bacterial, anti-fungal, and anti-oxidant activities. Some showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Chemical Properties and Applications
Ultrasound-Assisted Synthesis
The efficient ultrasound-assisted synthesis of pyrazole-4-carbaldehyde derivatives demonstrates a novel method for producing these compounds, highlighting their chemical versatility (Hangarge & Shingare, 2003).
Novel Compound Synthesis
Pyrazole-4-carbaldehyde has been used as a starting material for synthesizing various Schiff bases, showcasing its utility in creating diverse chemical compounds (Potapov et al., 2006).
X-Ray Diffraction and Molecular Structures
The use of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in producing compounds for X-ray diffraction studies assists in understanding molecular structures and interactions (Attaryan et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRLDWWMDFELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341455 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
933778-29-1 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)
